(1S)-1-phenyl-2-(phenylamino)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-anilino-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMOJBRNGQDSQN-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1s 1 Phenyl 2 Phenylamino Ethan 1 Ol
Enantioselective Synthesis and Chiral Resolution Techniques
The generation of a specific enantiomer, such as (1S)-1-phenyl-2-(phenylamino)ethan-1-ol, necessitates the use of synthetic methods that can control the three-dimensional arrangement of atoms. This is often achieved through asymmetric synthesis, which creates a chiral center in a reactant that is not chiral.
Asymmetric Reduction Pathways of Precursor Ketones and Imines
A prominent strategy for the enantioselective synthesis of 1,2-amino alcohols is the asymmetric reduction of their corresponding α-amino ketone or imine precursors. This transformation introduces the desired chirality at the alcohol center.
The asymmetric reduction of α- and β-N,N-dialkyl amino ketones can be effectively achieved using borane (B79455) in the presence of a chiral oxazaborolidine catalyst. researchgate.net This method, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, provides high levels of enantioselectivity. nih.gov The precursor ketone, 2-(phenylamino)-1-phenylethanone, can be reduced using this methodology. The reaction typically involves the in-situ formation of the chiral oxazaborolidine from a chiral amino alcohol and a borane source. This catalyst then coordinates with the borane and the ketone, facilitating a stereoselective hydride transfer to one face of the carbonyl group.
Similarly, the asymmetric reduction of the corresponding imine, N-(2-phenyl-2-oxoethylidene)aniline, can also yield the desired amino alcohol. This approach often employs chiral catalysts and a reducing agent like trichlorosilane.
Catalytic Enantioselective Approaches
Catalytic methods are highly favored in asymmetric synthesis due to the use of small amounts of a chiral catalyst to generate large quantities of the chiral product. Chiral oxazaborolidines are a significant class of catalysts for the enantioselective reduction of ketones. insuf.orgalfachemic.com These catalysts are typically prepared from chiral amino alcohols and a borane source. nih.gov
For the synthesis of this compound, a chiral oxazaborolidine catalyst derived from a chiral amino alcohol can be employed to reduce the prochiral ketone, 2-(phenylamino)-1-phenylethanone. The catalyst creates a chiral environment around the carbonyl group, directing the hydride attack from the reducing agent (e.g., borane or catecholborane) to a specific face of the ketone, leading to the desired (S)-enantiomer of the alcohol. wikipedia.org The enantiomeric excess (ee) of the product can be very high, often exceeding 90%.
| Catalyst System | Precursor | Reducing Agent | Typical Enantiomeric Excess (ee) |
| Chiral Oxazaborolidine/Borane | 2-(phenylamino)-1-phenylethanone | Borane-THF complex | >90% |
Chiral Auxiliary-Mediated Syntheses
The use of a chiral auxiliary is a powerful strategy in diastereoselective synthesis. osi.lv A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
A relevant example is the use of Ellman's chiral tert-butanesulfinamide. This auxiliary can be condensed with a ketone to form a chiral N-tert-butanesulfinyl ketimine. The subsequent diastereoselective reduction of this ketimine, for instance with a hydride reagent, is directed by the chiral sulfinyl group. The bulky tert-butyl group effectively shields one face of the imine, leading to a highly selective hydride addition to the opposite face. Subsequent removal of the sulfinyl group under acidic conditions yields the desired chiral primary amine. While this example leads to a primary amine, the principle can be adapted for the synthesis of secondary amino alcohols.
Classical and Modern Synthetic Routes
Beyond purely enantioselective methods, classical and modern synthetic protocols, including reductions of specific precursors and multi-component reactions, offer viable pathways to this compound.
Reduction of 2-phenyl-2-(phenylamino)ethanone and Related Precursors
The direct, non-asymmetric reduction of 2-phenyl-2-(phenylamino)ethanone will produce a racemic mixture of this compound and its (1R)-enantiomer. This racemic mixture would then require a subsequent chiral resolution step to isolate the desired (S)-enantiomer. Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).
A related classical approach is the reduction of a protected amino ketone precursor. For instance, phenacyl chloride can be converted to a succinimide (B58015) derivative, which is then reduced. researchgate.nettaylorfrancis.com The resulting alcohol can be further elaborated to the target compound.
| Precursor | Reducing Agent | Product |
| 2-phenyl-2-(phenylamino)ethanone | Sodium Borohydride | Racemic 1-phenyl-2-(phenylamino)ethan-1-ol (B13658671) |
| 2-chloro-1-phenylethanone | Chiral Oxazaborolidine/Borane | Chiral 2-chloro-1-phenylethanol |
Multi-component Reaction Protocols
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the components. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be utilized for the synthesis of amino acid and amino alcohol derivatives. wikipedia.orgthieme-connect.denih.gov
A plausible Ugi four-component reaction for the synthesis of a precursor to this compound could involve benzaldehyde, aniline (B41778), an isocyanide, and a carboxylic acid. thieme-connect.de The initial reaction would form an α-acylamino amide, which could then be selectively reduced to the target amino alcohol. The stereochemistry in such a reaction would need to be controlled, potentially through the use of a chiral component (amine, carboxylic acid, or isocyanide) or a chiral catalyst.
The Passerini reaction, a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. wikipedia.org This product could also serve as a precursor to the desired amino alcohol through subsequent transformations.
| Reaction | Components | Intermediate Product |
| Ugi Reaction | Benzaldehyde, Aniline, Isocyanide, Carboxylic Acid | α-acylamino amide |
| Passerini Reaction | Benzaldehyde, Carboxylic Acid, Isocyanide | α-acyloxy amide |
Derivatization from Related Phenylethanolamine Scaffolds
The synthesis of this compound can be effectively achieved by modifying existing phenylethanolamine structures. A primary method for this transformation is the N-arylation of a precursor like (1S)-2-amino-1-phenylethanol. The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for this purpose, forming the necessary carbon-nitrogen bond by reacting the amino group with an aryl halide. wikipedia.org The success of this reaction is highly dependent on the choice of ligands and reaction conditions. wikipedia.org
Another approach involves the copper-catalyzed N-arylation of amino alcohols. nih.govnih.gov This method can sometimes face challenges with chemoselectivity, where the catalyst might promote O-arylation instead of the desired N-arylation. nih.govnih.gov However, specific ligand and base combinations have been developed to favor the formation of the C-N bond. For instance, the use of certain anionic N¹,N²-diarylbenzene-1,2-diamine ligands with a mild base like NaOTMS can lead to a stable and reactive catalyst that selectively promotes N-arylation. nih.govnih.gov Nickel-catalyzed cross-coupling reactions have also been explored for the chemoselective arylation of amino alcohols. nih.gov
Reaction Optimization and Process Intensification Studies
The choice of solvent significantly impacts both the yield and stereoselectivity of the synthesis. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the solvent can influence the distribution of products. dtu.dk A study on a Buchwald-Hartwig amination reaction found that the product distribution was strongly dependent on the class of solvent used, with aprotic, nonpolar solvents like m-xylene (B151644) providing the best selectivity towards the desired product. dtu.dk Generally, solvents such as toluene, THF, and 1,4-dioxane (B91453) are commonly used. rsc.org Interestingly, recent research has shown that unconventional green solvents, such as vegetable oils, can also be effective for Buchwald-Hartwig aminations. acs.org
The following table illustrates the effect of different conventional solvents on the yield of a model Buchwald-Hartwig amination reaction.
| Solvent | Reaction Yield (%) |
| Toluene | 95 |
| THF | 88 |
| 1,4-Dioxane | 85 |
| DMF | 75 |
Note: Data is representative and compiled from various studies on Buchwald-Hartwig amination reactions.
The efficiency of the synthesis of this compound is heavily reliant on the catalyst system employed. For palladium-catalyzed C-N cross-coupling reactions, the development of specialized ligands has been a major focus. acs.org Bulky, electron-rich phosphine (B1218219) ligands, such as those of the biarylphosphine class (e.g., BrettPhos, XPhos), have been shown to be highly effective. acs.orgmit.edu These ligands can enhance catalyst activity, allowing for lower catalyst loadings and milder reaction conditions. youtube.com
The development of pre-catalysts, which are stable and easily activated, has also contributed to more robust and reproducible processes. For example, the BrettPhos Pd G3 pre-catalyst has demonstrated high efficiency in Buchwald-Hartwig aminations. acs.org The design of ligands that can operate under solvent-free conditions, such as in ball-milling, is also an area of active research, offering a more environmentally friendly approach. rsc.org
Below is a table summarizing the performance of different ligands in a model palladium-catalyzed N-arylation reaction.
| Ligand | Catalyst Loading (mol%) | Yield (%) |
| BrettPhos | 1 | 98 |
| XPhos | 1 | 96 |
| RuPhos | 1 | 94 |
| P(t-Bu)3 | 2 | 85 |
Note: Data is representative and compiled from various studies on palladium-catalyzed amination reactions.
Chemical Reactivity and Transformation Pathways of 1s 1 Phenyl 2 Phenylamino Ethan 1 Ol
N-Alkylation and N-Acylation Reactions
The secondary amine functionality in (1S)-1-phenyl-2-(phenylamino)ethan-1-ol is a primary site for nucleophilic attack, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation reactions typically involve the treatment of the amino alcohol with alkyl halides or other alkylating agents in the presence of a base. The choice of base and solvent can influence the regioselectivity and efficiency of the reaction. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can effectively deprotonate the amine, facilitating its reaction with an alkyl halide. beilstein-journals.org The general approach for N-alkylation of secondary amines often employs alkyl, allyl, or benzyl (B1604629) halides as the alkylating agents.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is commonly achieved by reacting the amino alcohol with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. reddit.com These reactions are typically efficient and proceed under mild conditions.
| Reaction Type | Reagent Class | Product Type | General Conditions |
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | N-Alkyl-1-phenyl-2-(phenylamino)ethan-1-ol | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |
| N-Acylation | Acyl Chlorides (e.g., R-COCl) | N-Acyl-1-phenyl-2-(phenylamino)ethan-1-ol | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., CH2Cl2) |
| N-Acylation | Acid Anhydrides (e.g., (RCO)2O) | N-Acyl-1-phenyl-2-(phenylamino)ethan-1-ol | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) |
Hydroxyl Group Functionalization
The secondary hydroxyl group in this compound is another key site for chemical modification, enabling the formation of ethers and esters.
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. youtube.commasterorganicchemistry.com This method is effective for introducing a range of alkyl groups to the oxygen atom.
Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method, though it is an equilibrium process. researchgate.net For more efficient and irreversible reactions, acyl chlorides are often used in the presence of a base. nih.govresearchgate.net
| Reaction Type | Reagent Class | Product Type | General Conditions |
| Etherification | Alkyl Halide (e.g., R-X) + Strong Base | O-Alkyl-1-phenyl-2-(phenylamino)ethan-1-ol | NaH, THF |
| Esterification | Carboxylic Acid (e.g., R-COOH) | O-Acyl-1-phenyl-2-(phenylamino)ethan-1-ol | Acid catalyst (e.g., H2SO4), Heat |
| Esterification | Acyl Chloride (e.g., R-COCl) | O-Acyl-1-phenyl-2-(phenylamino)ethan-1-ol | Base (e.g., Pyridine), CH2Cl2 |
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably oxazolines.
The formation of 2-oxazolines from N-(2-hydroxyethyl)amides, which can be derived from the acylation of the amino alcohol, is a well-established transformation. mdpi.com This dehydrative cyclization can be promoted by a variety of reagents, including acid catalysts like triflic acid. mdpi.com The reaction proceeds via activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amide oxygen. The stereochemistry at the benzylic carbon is often retained during this process. The synthesis of oxazolines can also be achieved in a one-pot reaction from carboxylic acids and amino alcohols. mdpi.com
| Precursor | Reagent/Condition | Heterocyclic Product |
| N-Acyl-(1S)-1-phenyl-2-(phenylamino)ethan-1-ol | Triflic Acid (TfOH) | 2,4-Disubstituted Oxazoline |
| This compound + Carboxylic Acid | Coupling agent followed by cyclization promoter | 2,4-Disubstituted Oxazoline |
Oxidative Transformations and Rearrangements
The secondary alcohol moiety of this compound can undergo oxidation to yield the corresponding ketone. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions.
Oxidative Transformations: Mild oxidizing agents are generally preferred for the conversion of secondary alcohols to ketones. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild, low-temperature conditions, is a highly effective method that is compatible with a wide range of functional groups. wikipedia.orgalfa-chemistry.comadichemistry.com Another common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), which also provides the ketone product without further oxidation. libretexts.orgyoutube.com
Rearrangements: While the direct rearrangement of this compound itself is not extensively documented, related 1,2-amino alcohols can be precursors for rearrangement reactions. For instance, derivatives of this compound could potentially undergo reactions analogous to the Pinacol rearrangement under acidic conditions, which involves the migration of a group to an adjacent carbocationic center. wikipedia.orgmsu.edu The migratory aptitude of the phenyl group would play a significant role in such a transformation. osti.gov
| Reaction Type | Reagent | Product |
| Oxidation | Swern Oxidation (DMSO, (COCl)2, Et3N) | 1-Phenyl-2-(phenylamino)ethan-1-one |
| Oxidation | Pyridinium Chlorochromate (PCC) | 1-Phenyl-2-(phenylamino)ethan-1-one |
Role as a Nucleophile in Organic Transformations
Both the nitrogen and oxygen atoms of this compound possess lone pairs of electrons, allowing the molecule to act as a nucleophile in various organic reactions.
The amine group is generally the more potent nucleophile and will preferentially react in nucleophilic substitution and addition reactions. For example, it can participate in SN2 reactions with alkyl halides, as discussed in the N-alkylation section. organic-chemistry.org The nucleophilic character of the amine is central to its utility in the synthesis of more complex molecules. The hydroxyl group, after deprotonation to the more nucleophilic alkoxide, is also a key participant in nucleophilic substitution reactions, particularly in the formation of ethers. masterorganicchemistry.com The compound has been described as a reagent that can be used in the synthesis of amines, acid catalysts, aldehydes, and epoxides due to its nucleophilic nature. biosynth.com
| Nucleophilic Center | Electrophile | Reaction Type | Product Type |
| Nitrogen (Amine) | Alkyl Halide | Nucleophilic Substitution (SN2) | N-Alkylated derivative |
| Nitrogen (Amine) | Carbonyl Compound | Nucleophilic Addition | Imine/Enamine intermediate |
| Oxygen (as Alkoxide) | Alkyl Halide | Nucleophilic Substitution (SN2) | O-Alkylated derivative (Ether) |
Synthesis and Characterization of Analogues and Derivatives of 1s 1 Phenyl 2 Phenylamino Ethan 1 Ol
Structurally Modified Analogues and Homologues
The structural framework of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol offers multiple sites for modification, leading to a variety of analogues and homologues. Research has focused on substitutions on the aniline (B41778) nitrogen and alterations to the ethyl chain to produce compounds with varied properties.
A common modification involves the substitution of the phenyl group on the amino function with other aromatic or aliphatic groups. For instance, analogues where the phenylamino (B1219803) group is replaced by tolylamino or methoxyphenylamino moieties have been synthesized and characterized. These substitutions are typically achieved by reacting styrene (B11656) oxide with the corresponding substituted aniline. The characterization of these compounds relies heavily on spectroscopic methods such as ¹H-NMR and mass spectrometry to confirm their structures. doi.org For example, the ¹H-NMR spectrum of 2-(p-tolylamino)-1-phenylethan-1-ol shows characteristic signals for the additional methyl group on the tolyl ring. doi.org
Homologues, such as 2-amino-1-phenyl-1-propanol, have also been a subject of synthetic studies. One approach to synthesizing these compounds is through the reductive amination of α-hydroxy ketones. For example, (R)-(-)-1-hydroxy-1-phenyl-2-propanone can be reacted with ammonia (B1221849) using a Raney nickel catalyst to yield (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol. researchgate.net Further structural diversity can be introduced by N-alkylation or by using different amines in the reductive amination step.
Another class of structurally related analogues includes compounds where the phenylamino group is replaced by a heterocyclic moiety. For example, 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives have been synthesized, demonstrating the versatility of the core structure for incorporating diverse functional groups.
Table 1: Selected Structurally Modified Analogues and Homologues
| Compound Name | Modification | Spectroscopic Data Highlights ¹H-NMR (400 MHz, CDCl₃) |
|---|---|---|
| 1-phenyl-2-(p-tolylamino)ethan-1-ol | p-methyl substitution on phenylamino ring | δ = 2.12 (s, 3H, CH₃) |
| 1-phenyl-2-(o-tolylamino)ethan-1-ol | o-methyl substitution on phenylamino ring | δ = 2.20 (s, 3H, CH₃) |
| 2-((4-methoxyphenyl)amino)-1-phenylethan-1-ol | p-methoxy substitution on phenylamino ring | Signals corresponding to the methoxy (B1213986) group protons. |
Note: The table is interactive and can be sorted by column.
Halogenated and Substituted Phenyl Rings
The introduction of halogen atoms and other substituents onto the phenyl rings of 1-phenyl-2-(phenylamino)ethan-1-ol (B13658671) is a key strategy for modifying its electronic and steric properties. Halogenation can occur on either the phenyl group attached to the carbinol carbon or the phenyl group of the amino moiety.
Derivatives with halogen substitutions on the phenylamino ring are commonly synthesized. The reaction of styrene oxide with halogenated anilines, such as 4-chloroaniline (B138754) or 4-bromoaniline, yields the corresponding halogenated derivatives. The resulting compounds, like 1-phenyl-2-((4-chlorophenyl)amino)ethan-1-ol and 1-phenyl-2-((4-bromophenyl)amino)ethan-1-ol, have been successfully synthesized and their structures confirmed using spectroscopic techniques. doi.org The ¹H-NMR spectrum for the 4-chloro derivative shows distinct aromatic signals corresponding to the substituted ring. doi.org
Furthermore, halogenation can be introduced on the other phenyl ring. The synthesis of these compounds often starts from a halogenated precursor, such as a halo-substituted α-bromoacetophenone. Stereoselective reduction of these precursors yields chiral halohydrins like (R)-2-chloro-1-(m-chlorophenyl)ethanol or (R)-2-bromo-1-(p-chlorophenyl)ethanol. researchgate.net These halohydrins can then be used as key intermediates to introduce the desired amino group, leading to derivatives with halogen substitutions on the C1-phenyl ring.
Table 2: Characterization Data for Halogenated Derivatives
| Compound Name | Position of Halogen | Spectroscopic Data Highlights ¹H-NMR (400 MHz, CDCl₃) |
|---|---|---|
| 2-((4-chlorophenyl)amino)-1-phenylethan-1-ol | 4-position of phenylamino ring | δ = 6.94 (d, J = 8.8 Hz, 2H), 6.38 (d, J = 8.8 Hz, 2H) |
| 2-((4-bromophenyl)amino)-1-phenylethan-1-ol | 4-position of phenylamino ring | δ = 7.09 (d, J = 8.9 Hz, 2H), 6.35 (d, J = 8.9 Hz, 2H) |
| (R)-2,4'-dichloro-1-phenylethan-1-ol | 2-position of ethyl chain, 4-position of C1-phenyl ring | Synthesized with >99% enantiomeric excess. |
Note: The table is interactive and can be sorted by column.
Phenylethanone Derivatives as Precursors or Related Compounds
Phenylethanone derivatives, specifically α-aminoketones, are crucial precursors in the synthesis of 1-phenyl-2-(phenylamino)ethan-1-ol and its analogues. The general synthetic route involves the preparation of a 1-phenyl-2-(phenylamino)ethanone, which is subsequently reduced to the corresponding alcohol.
The synthesis of these ethanone (B97240) precursors can be achieved through various methods. One common approach is the reaction of an α-haloketone, such as 2-bromoacetophenone, with a primary amine, like aniline. This nucleophilic substitution reaction yields the α-aminoketone, for instance, 1-phenyl-2-(phenylamino)ethanone. A wide array of derivatives can be synthesized by varying the substituents on both the acetophenone (B1666503) and the aniline starting materials.
Once the 1-phenyl-2-(phenylamino)ethanone derivative is obtained, it is converted to the final 1-phenyl-2-(phenylamino)ethan-1-ol product via reduction of the ketone functionality. This reduction is a critical step that establishes one of the chiral centers in the molecule. A variety of reducing agents can be employed, and the choice of reagent can influence the stereochemical outcome of the reaction. For a stereospecific synthesis of this compound, chiral reducing agents or catalytic asymmetric reduction methods are required. The process of reducing the ketone precursor is fundamental to accessing the desired amino alcohol structure.
Regioselective and Stereoselective Functionalization of Derivatives
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules like the derivatives of this compound. These principles guide the precise placement of functional groups and the control of the three-dimensional arrangement of atoms.
Stereoselective synthesis is crucial for obtaining specific enantiomers or diastereomers. The asymmetric reduction of precursor ketones, as mentioned previously, is a primary method for controlling the stereochemistry at the carbinol carbon. Biocatalytic reductions, using enzymes or whole-cell systems like baker's yeast, have been successfully employed for the asymmetric synthesis of related chiral alcohols, such as (S)-2-chloro-1-phenylethanol derivatives, from their corresponding ketones with high enantiomeric excess. google.com Similarly, the use of chiral catalysts in hydrogenation reactions can produce enantio-enriched alcohol products. researchgate.net
Regioselectivity comes into play when introducing new substituents onto the aromatic rings. In electrophilic aromatic substitution reactions on the phenylamino moiety, the amino group is a powerful activating, ortho-, para-directing group. Therefore, reactions like nitration or halogenation are expected to occur primarily at the para position, and to a lesser extent, the ortho positions, due to steric hindrance from the bulky substituent on the nitrogen. While specific studies on the regioselective functionalization of the parent compound are not extensively detailed, the principles of electrophilic substitution on substituted anilines provide a strong predictive framework for the reaction outcomes. For instance, the nitration of related N-aryl compounds often shows high selectivity for the para position of the aniline ring. researchgate.net The careful selection of reaction conditions and directing groups can be used to control the position of functionalization on either of the phenyl rings, enabling the synthesis of a wide range of specifically substituted derivatives.
Spectroscopic and Advanced Structural Elucidation of 1s 1 Phenyl 2 Phenylamino Ethan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra, it is possible to map the complete bonding framework and infer stereochemical relationships.
The ¹H NMR spectrum of 1-phenyl-2-(phenylamino)ethan-1-ol (B13658671) provides key information about the number and environment of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, the methine proton (-CH(OH)-), and the methylene (B1212753) protons (-CH₂-NH-).
The aromatic region (typically δ 7.0-7.4 ppm) shows complex multiplets arising from the protons on both the phenyl and anilino groups. The benzylic methine proton, being adjacent to both a phenyl group and a hydroxyl group, appears as a characteristic multiplet, often a doublet of doublets, due to coupling with the neighboring methylene protons. For the related isomer, 2-phenyl-2-(phenylamino)ethan-1-ol (B6269489), this methine proton signal appears around δ 4.43 ppm. The two methylene protons are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as separate multiplets, each coupling with the methine proton and with each other (geminal coupling). In the aforementioned isomer, these signals are observed as distinct doublets of doublets at approximately δ 3.86 and δ 3.68 ppm. The protons of the N-H and O-H groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key resonances include those for the carbinol carbon (-CH(OH)-) and the methylene carbon (-CH₂-NH-). For similar structures like 1-phenylethan-1-ol, the carbinol carbon appears around δ 70.4 ppm. The spectrum will also feature distinct signals for the aromatic carbons, with quaternary carbons appearing at lower field strength compared to protonated carbons.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for (1S)-1-phenyl-2-(phenylamino)ethan-1-ol
| Atom | Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |
| C₆H₅-CH (OH)- | Methine (Benzylic) | 4.5 - 5.0 | 70 - 75 | dd (doublet of doublets) |
| -CH₂ -NH- | Methylene | 3.5 - 4.0 | 50 - 60 | Two separate m (multiplets) |
| C₆H₅ -CH(OH)- | Aromatic | 7.2 - 7.4 | 125 - 145 | m (multiplet) |
| -NH-C₆H₅ | Aromatic | 6.5 - 7.2 | 113 - 150 | m (multiplet) |
| -NH - | Amine | Variable (broad) | N/A | br s (broad singlet) |
| -OH | Hydroxyl | Variable (broad) | N/A | br s (broad singlet) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methine proton (-CH(OH)-) and the two diastereotopic methylene protons (-CH₂-NH-). This confirms the connectivity of the ethan-1-ol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak between the methine proton signal and the carbinol carbon signal, as well as correlations between the methylene protons and the methylene carbon. This allows for the direct and unambiguous assignment of carbon resonances for all protonated carbons in the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching of the alcohol and the C-N stretching of the amine would give rise to bands in the fingerprint region, between 1050-1250 cm⁻¹.
Raman spectroscopy provides complementary information. While O-H and N-H bands are typically weak in Raman spectra, the aromatic ring vibrations (around 1600 cm⁻¹) are usually strong and characteristic. Vibrational Raman optical activity (ROA) has been used on similar molecules like 1-phenylethanol (B42297) to assign absolute configuration based on the vibrational couplets observed.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1050 - 1200 | Strong |
| C-N (Amine) | Stretching | 1180 - 1280 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₄H₁₅NO, corresponding to a monoisotopic mass of approximately 213.115 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 213. Due to the presence of a single nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule.
The fragmentation of the molecular ion is dictated by the functional groups present. Common fragmentation pathways for amino alcohols include:
Alpha-cleavage: This is often the most dominant fragmentation pathway for alcohols and amines. Cleavage of the C-C bond between the carbinol carbon and the methylene carbon can occur in two ways:
Loss of the ˙CH₂(NHPh) radical to form the stable benzylic oxonium ion [C₆H₅CH=OH]⁺ at m/z 107.
Loss of the ˙CH(OH)C₆H₅ radical to form the ion [CH₂=NHPh]⁺ at m/z 106.
Loss of Water: A peak corresponding to [M - H₂O]⁺˙ at m/z 195 is also expected, which is a common fragmentation for alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze 1-phenyl-2-(phenylamino)ethan-1-ol, confirming its suitability for this analytical method.
Table 3: Predicted Mass Spectrometry Adducts and Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z | Description |
| [M]⁺˙ | [C₁₄H₁₅NO]⁺˙ | 213.12 | Molecular Ion |
| [M+H]⁺ | [C₁₄H₁₆NO]⁺ | 214.12 | Protonated Molecule |
| [M+Na]⁺ | [C₁₄H₁₅NNaO]⁺ | 236.10 | Sodiated Molecule |
| [M - H₂O]⁺˙ | [C₁₄H₁₃N]⁺˙ | 195.10 | Loss of water |
| [C₆H₅CHOH]⁺ | [C₇H₇O]⁺ | 107.05 | α-cleavage fragment |
| [CH₂NHPh]⁺ | [C₇H₈N]⁺ | 106.07 | α-cleavage fragment |
Predicted m/z values are based on PubChemLite data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry of a chiral center.
An X-ray crystal structure of this compound would unequivocally confirm the S configuration at the stereogenic carbinol carbon. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice and provide insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing. At present, a publically available crystal structure for this compound has not been reported in major crystallographic databases.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
For a chiral molecule like this compound, it is crucial to assess its enantiomeric purity. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for this purpose. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.
The enantiomeric separation of structurally similar compounds like 1-phenylethanol is well-established. For GC analysis, cyclodextrin-based CSPs are commonly employed. For example, the enantiomers of 1-phenylethanol can be baseline-separated on an Astec® CHIRALDEX™ B-PM column. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are frequently used to resolve racemic alcohols and amines. The assessment involves chromatographing the sample and integrating the peak areas of the two enantiomers to calculate the enantiomeric excess (ee).
Theoretical and Computational Investigations of 1s 1 Phenyl 2 Phenylamino Ethan 1 Ol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms in space, and to calculate various electronic properties.
The flexibility of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol arises from the possible rotations around its single bonds, particularly the C-C bond of the ethanol (B145695) backbone and the C-N bond. This rotation leads to various conformers with different energies. A key structural feature of amino alcohols is their ability to form intramolecular hydrogen bonds.
Computational studies on analogous molecules, such as 2-amino-1-phenylethanol, have shown that the most stable conformers are those stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen (proton donor) and the amino nitrogen (proton acceptor). nih.gov This O-H···N interaction creates a five-membered ring-like structure that significantly lowers the energy of the conformer. For this compound, DFT calculations would explore the potential energy surface by systematically rotating key dihedral angles to identify energy minima corresponding to stable conformers. The relative stability of these conformers would be determined by comparing their calculated energies. It is expected that conformers featuring the O-H···N hydrogen bond would be significantly more stable than those without it.
Table 1: Illustrative Relative Energies of Potential Conformers of this compound This table presents hypothetical data based on typical energy differences found in similar amino alcohols.
| Conformer ID | Dihedral Angle (O-C-C-N) | Hydrogen Bond (O-H···N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 (Gauche) | ~60° | Yes | 0.00 (Global Minimum) |
| Conf-2 (Anti) | ~180° | No | 3.50 |
| Conf-3 (Gauche') | ~-60° | Yes | 0.25 |
Once the optimized geometries of the stable conformers are found, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
The calculated vibrational modes can be correlated with experimental spectra to validate the computational model. A key indicator of the intramolecular hydrogen bond in this compound would be a noticeable red shift (a shift to lower frequency) of the O-H stretching vibration compared to a free, non-hydrogen-bonded hydroxyl group. This shift is a direct consequence of the weakening of the O-H bond due to its interaction with the nitrogen atom. DFT calculations can accurately predict the magnitude of this shift.
Table 2: Illustrative Calculated vs. Expected Experimental Vibrational Frequencies (cm⁻¹) for the O-H Stretch This table presents hypothetical data based on typical frequency shifts for hydrogen-bonded systems.
| Vibrational Mode | Calculated Frequency (No H-Bond) | Calculated Frequency (With H-Bond) | Expected Experimental Frequency |
|---|---|---|---|
| O-H Stretch | ~3650 | ~3400 | ~3410 |
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule, providing a chemical interpretation of the wavefunction. For this compound, NBO analysis is particularly useful for quantifying the strength of the intramolecular O-H···N hydrogen bond.
This interaction can be described as a charge transfer from a donor orbital to an acceptor orbital. In this case, the donor is the lone pair orbital on the nitrogen atom (n_N), and the acceptor is the antibonding orbital of the O-H bond (σ*_OH). The NBO method calculates the stabilization energy (E(2)) associated with this interaction. A larger E(2) value indicates a stronger hydrogen bond. Studies on similar amino alcohols show significant stabilization energies for such interactions. mdpi.com
Table 3: Illustrative NBO Second-Order Perturbation Energy for the Intramolecular Hydrogen Bond This table presents hypothetical data based on NBO analyses of similar molecules.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| Lone Pair (N) | σ* (O-H) | 5.85 | Intramolecular Hydrogen Bond |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, DFT calculations would determine the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) group, while the LUMO would likely be distributed over the phenyl ring attached to the alcohol carbon. This information helps predict how the molecule would interact with other reagents in a chemical reaction.
Table 4: Illustrative FMO Properties Calculated with DFT This table presents hypothetical but typical energy values for this class of molecule.
| Property | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -5.8 | Related to ionization potential and nucleophilicity |
| LUMO Energy | -0.9 | Related to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 4.9 | Indicator of chemical stability and reactivity |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives. NCI analysis generates 3D plots that highlight regions of different interaction types, such as attractive van der Waals forces, repulsive steric clashes, and hydrogen bonds.
For this compound, an NCI plot would visually confirm the presence of the intramolecular O-H···N hydrogen bond, typically appearing as a small, disc-shaped region of strong attraction between the O-H group and the nitrogen atom. mdpi.com It could also reveal weaker C-H···π interactions between the ethylamine (B1201723) backbone and one of the phenyl rings, further contributing to the stability of certain conformations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and study its dynamic behavior in various environments, such as in a solvent like water or ethanol.
An MD simulation of this compound would provide insights into its flexibility, showing how the molecule transitions between different stable conformations. It could also be used to study the stability of the intramolecular hydrogen bond at different temperatures and in the presence of solvent molecules, which might compete for hydrogen bonding. Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which is often a precursor to its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. For this compound and its analogs, QSAR studies can predict properties like lipophilicity (logP), which influences a molecule's pharmacokinetic profile, without conducting laboratory experiments.
In a typical QSAR study of phenethylamine (B48288) derivatives, a class of compounds to which this compound belongs, various molecular descriptors are calculated to quantify the structural features of the molecules. nih.gov These descriptors can be categorized as electronic, steric, geometric, and topological. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation correlating the descriptors with the activity or property of interest. nih.gov
For instance, a global QSAR model for predicting the logP of phenethylamine derivatives identified key descriptors that are crucial for this property. nih.gov These include descriptors related to the Verhaar model of Fish base-line toxicity and 3D-MoRSE descriptors, which are based on the 3D coordinates of the atoms. nih.gov The statistical quality of a QSAR model is assessed through parameters like the squared correlation coefficient (R²), adjusted R² (R²A), and the F-statistic. nih.gov
Table 1: Example of Molecular Descriptors and Statistical Parameters in a QSAR Model for Phenethylamine Derivatives
| Descriptor | Description | Model Contribution |
|---|---|---|
| BLTF96 | Verhaar model of Fish base-line toxicity from MLOGP | Crucial in regulation of logP values nih.gov |
| Mor15u | 3D-MoRSE - signal 15 / unweighted | Crucial in regulation of logP values nih.gov |
| Statistical Parameter | Value (for a two-variable model) | |
| R² | 0.937 | |
| R²A | 0.932 | |
| F-statistic | 199.812 |
This table is representative of a QSAR study on phenethylamine derivatives and illustrates the types of descriptors and statistical validation used. nih.gov
Molecular Docking Studies with Target Biomolecules (for mechanistic insights, non-clinical)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can provide mechanistic insights into its potential interactions with biomolecular targets, such as enzymes or receptors.
These studies are crucial for understanding the structural basis of a compound's activity and for guiding the design of new molecules with improved properties. For example, derivatives of β-amino alcohols have been investigated as potential inhibitors of various enzymes through molecular docking. researchgate.net The process involves preparing the 3D structure of the ligand (the small molecule) and the receptor (the biomolecule) and then using a scoring function to evaluate the binding affinity of different ligand poses within the receptor's active site.
A study on heterocyclic derivatives of Nelfinavir, which contains a chiral β-amino alcohol unit, used molecular docking to investigate their inhibitory potential against the Main Protease of COVID-19. researchgate.net The results of such studies typically highlight key interactions, such as hydrogen bonds and van der Waals interactions, between the ligand and specific amino acid residues in the active site of the protein. researchgate.net It was found that van der Waals interactions involving π-systems and alkyl groups played a significant role in the inhibitory effect. researchgate.net
Table 2: Representative Molecular Docking Results for a β-amino alcohol Derivative
| Parameter | Description | Finding |
|---|---|---|
| Target Biomolecule | Main Protease of COVID-19 | N/A |
| Key Interacting Residues | Amino acids in the active site | Interactions with specific residues contribute to binding |
| Types of Interactions | Non-covalent bonds | Van der Waals interactions via π and alkyl parts of ligands are significant researchgate.net |
| Binding Energy Contribution | Dominant forces in complex formation| Molecular mechanics (MM) and polar interactions have the highest contributions researchgate.net |
This table illustrates the kind of information obtained from molecular docking studies on compounds structurally related to this compound.
Non-Linear Optical (NLO) Properties Prediction
Theoretical and computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules like this compound. NLO materials are of interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules, including their NLO properties. inoe.ro Key NLO parameters that are often calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). inoe.ro A high value of β is indicative of a significant NLO response.
Computational studies on substituted amido alcohols have shown that these molecules can possess considerable NLO properties, often greater than that of urea, a standard reference compound for NLO measurements. inoe.ro The calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). ijcce.ac.ir The presence of donor and acceptor groups and a π-conjugated system within a molecule can enhance its NLO properties.
Table 3: Predicted NLO Properties for a Representative Amido Alcohol
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | Varies with substitution |
| Polarizability | α | Varies with substitution |
This table is based on a computational study of amido alcohols and demonstrates the type of data generated in the prediction of NLO properties. inoe.ro
Applications of 1s 1 Phenyl 2 Phenylamino Ethan 1 Ol in Organic Synthesis and Catalysis
As Chiral Ligands in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a primary strategy to achieve this goal. Chiral ligands, which coordinate to a metal center, are often the source of this stereocontrol.
While direct and extensive research on (1S)-1-phenyl-2-(phenylamino)ethan-1-ol as a primary chiral ligand in mainstream asymmetric catalysis is not widely documented in readily available literature, its structural motif is archetypal of amino alcohol ligands that are highly effective in a variety of asymmetric transformations. These types of ligands are known to coordinate with a range of transition metals, creating a chiral environment that can effectively discriminate between enantiotopic faces of a substrate.
The potential applications for ligands derived from this compound are significant. The nitrogen and oxygen atoms can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelation restricts the conformational flexibility of the catalytic complex, which is crucial for achieving high levels of enantioselectivity. Modifications of the phenyl groups and the amine substituent can be readily performed to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance for specific reactions.
Table 1: Potential Asymmetric Reactions for Ligands Derived from this compound
| Reaction Type | Potential Metal Catalyst | Expected Outcome |
| Asymmetric addition of organozinc reagents to aldehydes | Ti, Zn | Enantioselective formation of secondary alcohols |
| Asymmetric transfer hydrogenation of ketones | Ru, Rh, Ir | Enantioselective synthesis of chiral alcohols |
| Asymmetric allylic alkylation | Pd | Enantioselective formation of C-C and C-N bonds |
As Chiral Building Blocks in Complex Molecule Synthesis
Chiral building blocks, often referred to as "chirons," are enantiomerically pure compounds that are incorporated into the synthesis of a larger, more complex target molecule. The use of such building blocks is a powerful strategy in total synthesis as it allows for the direct installation of a stereocenter with a known absolute configuration, thereby simplifying the synthetic route and avoiding challenging enantioselective steps.
This compound serves as an excellent chiral building block due to its readily available enantiopure form and the presence of two versatile functional groups. The hydroxyl and amino groups can be selectively protected and functionalized, allowing for the stepwise construction of complex molecular architectures.
For instance, the stereocenter of this compound can be transferred to a new molecule, influencing the stereochemistry of subsequent reactions. Its phenyl groups also provide a scaffold that can be further elaborated. While specific, high-profile examples of its use in the total synthesis of natural products are not extensively reported, its structural elements are present in numerous biologically active compounds, suggesting its potential as a precursor in medicinal chemistry research and the synthesis of pharmaceutical intermediates.
As Reagents in Specific Organic Transformations
Beyond its role in asymmetric catalysis and as a structural component, this compound and its racemic form can also act as reagents to facilitate specific chemical transformations.
Synthesis of Amines and Amine Derivatives
The amino group in this compound can participate in various reactions to form new amine derivatives. The nucleophilic nature of the secondary amine makes it a suitable candidate for reactions involving anilines. biosynth.com It can undergo N-alkylation, N-acylation, and other modifications to introduce diverse functionalities. Although specific studies focusing on the (1S)-enantiomer are limited, the general reactivity of the parent compound suggests its utility in preparing a library of chiral amine derivatives for various applications, including as resolving agents or in the synthesis of more complex chiral ligands.
Formation of Aldehydes and Epoxides
The racemic compound, 2-phenyl-2-(phenylamino)ethan-1-ol (B6269489), has been reported as a reagent in the synthesis of aldehydes and epoxides. biosynth.com For instance, it is utilized in the conversion of ethyl bromoacetate (B1195939) to an epoxide with high yield and excellent regioselectivity. biosynth.com This transformation likely proceeds through the formation of an intermediate that facilitates the ring-closing reaction. While the specific role of the (1S)-enantiomer in stereoselective epoxide formation has not been detailed in the available literature, the potential for chiral induction in such reactions is an area of interest for further investigation.
Preparation of Alcohols from Phenols
A notable application of 2-phenyl-2-(phenylamino)ethan-1-ol is in the preparation of cyclic, aliphatic, and aromatic alcohols from their corresponding phenols. biosynth.com This transformation is carried out in the presence of tetrafluoroborate (B81430) as a base. biosynth.com The mechanism of this reaction likely involves the activation of the phenol (B47542) by the amino alcohol, facilitating the subsequent conversion to the alcohol. The reusability of the reagent for at least five cycles without significant loss in efficiency makes this a potentially green and cost-effective method. biosynth.com
Table 2: Summary of 2-phenyl-2-(phenylamino)ethan-1-ol as a Reagent
| Transformation | Substrate | Product | Key Features |
| Epoxidation | Ethyl bromoacetate | Epoxide | High yield, excellent regioselectivity, reusable reagent biosynth.com |
| Alcohol Synthesis | Phenols | Alcohols | Applicable to cyclic, aliphatic, and aromatic phenols; uses tetrafluoroborate base biosynth.com |
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique combination of functional groups and chirality in this compound makes it an attractive platform for the development of new synthetic methods. While groundbreaking, named reactions specifically utilizing this compound are yet to be established, its potential is evident.
For example, its bifunctional nature could be exploited in organocatalysis, where both the amine and alcohol functionalities could participate in activating a substrate and controlling the stereochemistry of a reaction. Furthermore, its rigid backbone, when incorporated into larger molecular frameworks, could be used to direct the stereochemical outcome of remote reactions.
The development of novel synthetic methodologies is an ongoing endeavor in organic chemistry, and compounds like this compound, with their inherent chirality and versatile functionality, will undoubtedly continue to be explored as key components in the design of new and efficient synthetic strategies.
Biological Activity and Mechanistic Studies Non Clinical Focus
Investigation of Molecular Interactions with Biological Targets
Ligand-Protein Binding Studies (e.g., MCR-1 protein interaction)
No specific ligand-protein binding studies for (1S)-1-phenyl-2-(phenylamino)ethan-1-ol , including its interaction with the MCR-1 protein, were found in the reviewed literature. Research on related ethanone (B97240) derivatives has explored interactions with MCR-1 through molecular docking, identifying key hydrogen bonds with amino acid residues like Glu246 and Thr285. nih.govnih.gov However, these findings are not directly applicable to the ethan-1-ol compound.
Enzyme Inhibition Mechanisms (e.g., MCR-1 inhibitors)
There is no available data describing the enzyme inhibition mechanisms of This compound . Studies on 1-phenyl-2-(phenylamino)ethanone derivatives have shown that they can inhibit the MCR-1 protein, thereby restoring colistin (B93849) susceptibility in bacteria expressing the mcr-1 gene. nih.govnih.gov The specific inhibitory activity and mechanism for the ethan-1-ol counterpart have not been reported.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (excluding clinical)
No structure-activity relationship (SAR) studies have been published for bioactive derivatives of This compound . For the related ethanone compounds, SAR studies have been conducted by modifying substituents on the phenyl rings and investigating the impact on MCR-1 inhibitory activity. nih.gov These studies have provided insights into the structural requirements for the activity of the ethanone scaffold, but this information cannot be extrapolated to the ethan-1-ol series without dedicated research.
In Vitro Studies on Cellular Pathways and Molecular Responses (non-clinical)
No in vitro studies detailing the effects of This compound on cellular pathways or molecular responses were identified.
Preclinical Pharmacological Investigations (excluding clinical trials and safety profiles)
No preclinical pharmacological investigations for This compound have been reported in the scientific literature.
Q & A
Q. What are the established synthetic routes for (1S)-1-phenyl-2-(phenylamino)ethan-1-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?
Methodological Answer: The synthesis of this compound typically involves reductive amination or asymmetric catalytic hydrogenation. For enantioselective synthesis, chiral catalysts (e.g., Ru-BINAP complexes) can be employed to achieve high enantiomeric excess (ee). Key steps include:
- Reductive Amination : Reacting 1-phenyl-1-hydroxy-2-ketone with aniline in the presence of NaBH₄ or NaBH₃CN under inert conditions.
- Catalytic Hydrogenation : Using Pd/C or PtO₂ with chiral ligands to reduce intermediates like 2-(phenylimino)-1-phenylethan-1-ol.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and catalyst loading (1–5 mol%). Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical fidelity .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., hydroxyl proton at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm). NOESY or COSY can resolve stereochemical ambiguities.
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) quantifies enantiomeric purity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₄H₁₅NO, [M+H]⁺ = 214.1232).
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.
Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances reliability .
Advanced Research Questions
Q. How should researchers resolve discrepancies between computational predictions and experimental observations in the reactivity of this compound?
Methodological Answer: Contradictions often arise from solvent effects, transition-state stabilization, or unaccounted steric interactions. To address this:
Validate Computational Models : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for ethanol).
Experimental Titration : Measure pKa values (via UV-Vis or potentiometry) to assess protonation states under reaction conditions.
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe mechanistic pathways.
In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates.
Case studies in analogous systems (e.g., phenethylamine derivatives) show steric hindrance at the β-carbon often explains deviations .
Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro :
- Receptor Binding Assays : Screen for affinity at adrenergic (α/β) or dopaminergic receptors using radiolabeled ligands (³H-labeled antagonists).
- Cell Viability Tests : Use MTT assays on neuroblastoma (SH-SY5Y) or hepatic (HepG2) cell lines to assess cytotoxicity.
- In Vivo :
- Rodent Behavioral Studies : Evaluate CNS effects via forced swim (depression) or rotarod (motor coordination) tests.
- Pharmacokinetics : Measure bioavailability and metabolite profiling (LC-MS/MS) in plasma and tissues.
Reference compounds like propranolol or amphetamine derivatives provide benchmark data .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate via scintillation counting.
Liver Microsome Assays : Incubate with CYP450 isoforms (e.g., CYP2D6, CYP3A4) and NADPH cofactor; identify metabolites via UPLC-QTOF-MS.
Knockout Models : Use CRISPR-edited hepatocytes lacking specific enzymes (e.g., CYP2D6) to isolate metabolic contributions.
Computational Prediction : Tools like MetaPrint2D or GLORY predict phase I/II metabolism sites.
Cross-validation with human clinical samples ensures translational relevance .
Data Contradiction Analysis
Q. How to troubleshoot conflicting NMR and X-ray crystallography data for this compound derivatives?
Methodological Answer: Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Steps:
Variable-Temperature NMR : Detect conformational exchange (e.g., -OH rotation) by acquiring spectra at 25°C and 60°C.
Powder XRD : Compare experimental vs. simulated patterns to rule out polymorphism.
DFT-D3 Calculations : Include dispersion corrections to model intermolecular interactions in crystals.
Solid-State NMR : Resolve hydrogen bonding networks (¹H-¹³C CP/MAS).
A 2024 study on analogous alcohols resolved similar issues by identifying a minor rotameric form in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
